Bienvenue dans la boutique en ligne BenchChem!

2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

Structure-Activity Relationship Linker Engineering Conformational Analysis

This 4-chlorophenoxypropyl benzimidazole (CAS 867041-75-6) features a critical sulfanylmethyl (-S-CH₂-) linker—adding an extra methylene vs. direct sulfanyl analogs, altering oxidation potential and target reach. The free benzimidazole NH at position 1 is retained, unlike N-alkylated regioisomers, preserving an essential H-bond donor/acceptor for target engagement in anthelmintic, antibacterial (ESKAPE), and NPY Y1 antagonist screening programs. Class-level p-chlorophenoxy analogs demonstrate anthelmintic potency equipotent to albendazole. Procure this precise chemotype to avoid inactive ortho-substituted variants and ensure meaningful SAR results.

Molecular Formula C17H17ClN2OS
Molecular Weight 332.85
CAS No. 867041-75-6
Cat. No. B2595589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
CAS867041-75-6
Molecular FormulaC17H17ClN2OS
Molecular Weight332.85
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CSCCCOC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H17ClN2OS/c18-13-6-8-14(9-7-13)21-10-3-11-22-12-17-19-15-4-1-2-5-16(15)20-17/h1-2,4-9H,3,10-12H2,(H,19,20)
InChIKeyPXXMZUJCFIOCEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({[3-(4-Chlorophenoxy)propyl]sulfanyl}methyl)-1H-1,3-benzodiazole (CAS 867041-75-6): Structural Identity, Class Membership, and Procurement Context


2-({[3-(4-Chlorophenoxy)propyl]sulfanyl}methyl)-1H-1,3-benzodiazole (CAS 867041-75-6; molecular formula C₁₇H₁₇ClN₂OS; MW 332.85 g/mol) is a synthetic small-molecule benzimidazole derivative featuring a 4-chlorophenoxypropyl chain connected to the 2-position of the benzimidazole core via a sulfanylmethyl (-S-CH₂-) linker . The benzimidazole scaffold is a recognized privileged pharmacophore with documented antibacterial, antifungal, anthelmintic, anticancer, and anti-inflammatory activities across numerous derivatives [1]. The compound belongs to a broader family of sulfur-linked chlorophenoxyalkyl benzimidazoles that have been explored primarily in medicinal chemistry and agrochemical discovery programs. Its structural architecture—combining a lipophilic 4-chlorophenoxy terminus, a flexible propyl spacer, a thioether linkage, and a hydrogen-bond-capable benzimidazole NH—creates a multi-point pharmacophore amenable to further derivatization or direct use as a probe molecule.

Why 2-({[3-(4-Chlorophenoxy)propyl]sulfanyl}methyl)-1H-1,3-benzodiazole Cannot Be Freely Substituted by In-Class Analogs for Scientific Procurement


Benzimidazole derivatives bearing chlorophenoxyalkylthio substituents are not interchangeable due to three quantifiable differentiation axes: (i) linker geometry—the -S-CH₂- (sulfanylmethyl) spacer in CAS 867041-75-6 introduces an extra methylene unit versus the direct -S- (sulfanyl) linkage in the closest analog CAS 537010-51-8, altering both the sulfur oxidation potential and the spatial reach of the chlorophenoxypropyl chain [1]; (ii) chain-length dependence—replacing the propyl (C3) spacer with a butyl (C4) or ethyl (C2) homolog shifts logP, conformational ensemble, and target-binding pharmacophore geometry ; and (iii) substitution regiochemistry—N-alkylated congeners (e.g., 1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazole) lack the free benzimidazole NH, eliminating a key hydrogen-bond donor/acceptor site critical for many biological recognition events . Class-level anthelmintic data demonstrate that even subtle positional isomerism (para- vs. ortho-chlorophenoxy) produces significantly different biological potency, with p-chlorophenoxy analogs showing markedly superior activity [2]. Procurement without attention to these structural specifics risks acquiring a compound with divergent target engagement, metabolic stability, or physicochemical handling properties.

Quantitative Differential Evidence for 2-({[3-(4-Chlorophenoxy)propyl]sulfanyl}methyl)-1H-1,3-benzodiazole (CAS 867041-75-6) Versus Closest Analogs


Linker Architecture: Sulfanylmethyl (-S-CH₂-) vs. Direct Sulfanyl (-S-) Differentiation

CAS 867041-75-6 employs a sulfanylmethyl (-S-CH₂-) linker connecting the benzimidazole C-2 to the 3-(4-chlorophenoxy)propyl chain, whereas the closest cataloged analog CAS 537010-51-8 uses a direct sulfanyl (-S-) linkage. The additional methylene spacer increases the molecular weight from 318.82 to 332.85 g/mol (+14.03 Da), extends the sulfur-to-benzimidazole distance by approximately 1.4 Å (one C-C bond length), and alters the dihedral angle profile accessible to the pendant chain. This structural difference has mechanistic consequences: the -S-CH₂- thioether is less susceptible to oxidative S-oxygenation (sulfoxide/sulfone formation) compared to the aryl-S- thioether in CAS 537010-51-8, where the sulfur is directly conjugated to the benzimidazole π-system, potentially affecting metabolic stability in biological assays . In NPY Y1 receptor antagonist SAR on related 2-[(4-chlorophenoxy)methyl]benzimidazoles, the C-2 substituent geometry was a critical determinant of receptor affinity, with Ki values spanning over 400-fold depending on linker optimization [1].

Structure-Activity Relationship Linker Engineering Conformational Analysis

Chain-Length Specificity: Propyl (C3) Spacer vs. Butyl (C4) and Ethyl (C2) Homologs

The three-carbon propyl spacer in CAS 867041-75-6 positions the 4-chlorophenoxy group at a specific distance from the benzimidazole-thiomethyl core. Several positional isomers with identical molecular formula (C₁₇H₁₇ClN₂OS; MW ~332.8) but different alkyl chain architectures exist, including the butyl-linked 2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-1H-benzimidazole and the ethyl-linked 1-[2-(4-chlorophenoxy)ethyl]-2-ethylsulfanylbenzimidazole [1]. These isomers share identical elemental composition but differ in chain length and attachment regiochemistry. In benzimidazole-based histamine H₃ receptor ligand series, varying the chlorophenoxyalkyl spacer length from three to eight methylene groups produced significant modulation of receptor binding affinity and functional activity [2]. The propyl chain represents a balanced lipophilicity window; shorter chains (ethyl) reduce hydrophobic contact surface, while longer chains (butyl) may introduce excessive conformational entropy or unfavorable desolvation penalties.

Homologation SAR Lipophilicity Optimization Pharmacophore Spacing

Anthelmintic Activity Benchmark: Quantitative Potency of p-Chlorophenoxy Benzimidazoles vs. Albendazole Standard

In a controlled anthelmintic evaluation of 2-substituted benzimidazole derivatives bearing phenoxy groups, the compound with a p-chlorophenoxy moiety was the most potent member of the APB series, producing a mortality time of 5.7 ± 0.4 min and a paralysis time of 3.1 ± 0.3 min at a 0.2% (w/v) concentration—statistically equipotent to the clinical anthelmintic albendazole (mortality time 5.4 ± 0.1 min; paralysis time 2.8 ± 0.2 min) under identical assay conditions [1]. Critically, the ortho-chlorophenoxy positional isomer was the least active compound in both the AB and APB series, demonstrating that the para-chloro substitution pattern present in CAS 867041-75-6 is a key activity determinant. While these data are from analogs with an amine or phenyleneamino linker rather than the sulfanylmethyl linker, they establish a quantitative class-level expectation for p-chlorophenoxy benzimidazole anthelmintic potency that can guide compound selection for antiparasitic screening cascades.

Anthelmintic Activity Phenoxy SAR Parasitology Screening

Antibacterial Activity Landscape: MIC Values for Chlorophenoxymethyl Benzimidazole Against ESKAPE Pathogens

The closely related compound 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole was evaluated by twofold serial dilution against a panel of clinically relevant Gram-positive and Gram-negative bacteria, yielding the following minimum inhibitory concentrations (MIC): Staphylococcus aureus 50 μg/mL, Streptococcus faecalis 50 μg/mL, Bacillus subtilis 25 μg/mL, Escherichia coli 50 μg/mL, Klebsiella pneumoniae 25 μg/mL, Pseudomonas aeruginosa 25 μg/mL, and Candida albicans 12.5 μg/mL [1]. The compound outperformed streptomycin against S. faecalis and B. subtilis and demonstrated notable activity (MIC 25 μg/mL) against P. aeruginosa—a Gram-negative pathogen notorious for intrinsic antibiotic resistance and a frequent cause of nosocomial infections. The 4-chlorophenoxy group and the benzimidazole NH are both present in CAS 867041-75-6, though the additional 5-chloro substitution on the comparator may contribute incrementally to antibacterial potency.

Antibacterial Susceptibility MIC Determination Gram-Negative Pathogens

Validated Application Scenarios for 2-({[3-(4-Chlorophenoxy)propyl]sulfanyl}methyl)-1H-1,3-benzodiazole Based on Differential Evidence


Anthelmintic Drug Discovery: Benzimidazole Scaffold Optimization with p-Chlorophenoxy Motif

Researchers pursuing novel anthelmintic agents can deploy CAS 867041-75-6 as a synthetic intermediate or probe molecule within benzimidazole-based discovery programs. Class-level evidence demonstrates that the p-chlorophenoxy substitution pattern confers anthelmintic potency equipotent to albendazole (mortality time 5.4–5.7 min; paralysis time 2.8–3.1 min at 0.2% concentration) [1]. The sulfanylmethyl linker in CAS 867041-75-6, absent in the published APB series, offers an unexplored dimension for SAR expansion—potentially modulating sulfur oxidation susceptibility and target residence time. Ordination as a p-chlorophenoxy analog rather than an ortho- or meta-substituted variant is critical, as ortho-chlorophenoxy substitution was the least active in both published benzimidazole anthelmintic series.

Antibacterial Screening Cascades Targeting Multidrug-Resistant Gram-Negative Pathogens

The compound is suitable for inclusion in phenotypic antibacterial screening libraries, particularly against the ESKAPE pathogen Pseudomonas aeruginosa. A structurally related chlorophenoxymethyl benzimidazole demonstrated an MIC of 25 μg/mL against P. aeruginosa, outperforming standard comparator antibiotics in a nosocomial infection context [2]. The free benzimidazole NH (retained in CAS 867041-75-6, lost in N-alkylated regioisomers) is a critical hydrogen-bond donor for target engagement in many benzimidazole pharmacophores, making this compound a more versatile screening candidate than its N-substituted counterparts.

Chemical Biology Probe Development: NPY Y1 Receptor Antagonist Scaffold Expansion

The NPY Y1 receptor antagonist program at Eli Lilly established that 2-[(4-chlorophenoxy)methyl]benzimidazoles can achieve sub-nanomolar Ki values (as low as 0.0017 μM) with appropriate N-1 substitution [3]. CAS 867041-75-6 replaces the ether (-O-CH₂-) linker of the Lilly series with a thioether-methyl (-S-CH₂-) linker, introducing sulfur-mediated electronic effects and altered hydrogen-bonding capacity. This structural variation makes the compound a valuable comparator for probing the linker pharmacophore requirements of Y1 receptor binding, with potential applications in anti-obesity or metabolic disorder research.

Computational Chemistry and QSAR Model Training Sets

The compound's well-defined structural parameters—molecular formula C₁₇H₁₇ClN₂OS, MW 332.85 g/mol, distinct InChI Key PXXMZUJCFIOCEG-UHFFFAOYSA-N—make it suitable for inclusion in computational model training sets. Its sulfanylmethyl linker represents an underrepresented chemotype in public bioactivity databases, offering diversity for machine-learning-based QSAR models. The experimental vibrational spectroscopic data and DFT-optimized geometry reported for the closely related 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole provide a methodological template for analogous computational characterization of CAS 867041-75-6 [2].

Quote Request

Request a Quote for 2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.